molecular formula C6H9N5O2 B14158522 N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine CAS No. 6964-30-3

N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine

Katalognummer: B14158522
CAS-Nummer: 6964-30-3
Molekulargewicht: 183.17 g/mol
InChI-Schlüssel: UXSRDBONEIZHCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine is a chemical compound with the molecular formula C6H9N5O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methyl groups and a nitro group attached to the pyrimidine ring, making it a significant molecule in various chemical and biological research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine typically involves the nitration of a pyrimidine derivative followed by amination. One common method includes the nitration of 4,6-diaminopyrimidine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by methylation using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl groups at the N4 and N6 positions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency, especially given the exothermic nature of nitration reactions. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and improving product yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and methyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

Eigenschaften

CAS-Nummer

6964-30-3

Molekularformel

C6H9N5O2

Molekulargewicht

183.17 g/mol

IUPAC-Name

4-N,6-N-dimethyl-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C6H9N5O2/c1-7-5-4(11(12)13)6(8-2)10-3-9-5/h3H,1-2H3,(H2,7,8,9,10)

InChI-Schlüssel

UXSRDBONEIZHCE-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C(=NC=N1)NC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.